molecular formula C22H15Cl2N3O2S B446265 N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE

N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE

Cat. No.: B446265
M. Wt: 456.3g/mol
InChI Key: IQTDOXLJXHLJSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in ethanol to form 2-aminothiazole.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride can react with the 2-aminothiazole derivative in the presence of a base like sodium hydride.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,5-dichlorobenzaldehyde under acidic conditions to form the imine.

    Addition of the Nitrophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl and dichlorophenyl groups suggests potential interactions with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The nitrophenyl group could facilitate binding to specific proteins, while the thiazole ring might interact with nucleic acids or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-1,3-thiazole: Lacks the dichlorophenyl and nitrophenyl groups, making it less versatile in terms of chemical reactivity.

    4-Nitrophenyl-2-aminothiazole:

    2,5-Dichlorophenyl-1,3-thiazole: Contains the dichlorophenyl group but lacks the benzyl and nitrophenyl groups, reducing its biological activity.

Uniqueness

N-[3-BENZYL-4-(4-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,5-DICHLOROPHENYL)AMINE is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitrophenyl, dichlorophenyl) and electron-donating (benzyl) groups allows for fine-tuning of its chemical properties and interactions with biological targets.

Properties

Molecular Formula

C22H15Cl2N3O2S

Molecular Weight

456.3g/mol

IUPAC Name

3-benzyl-N-(2,5-dichlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H15Cl2N3O2S/c23-17-8-11-19(24)20(12-17)25-22-26(13-15-4-2-1-3-5-15)21(14-30-22)16-6-9-18(10-7-16)27(28)29/h1-12,14H,13H2

InChI Key

IQTDOXLJXHLJSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CSC2=NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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